molecular formula C8H10O3 B7841273 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid

6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B7841273
M. Wt: 154.16 g/mol
InChI Key: RUOYCLYBCGDWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxobicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C8H10O3 It is a derivative of norbornane and features a ketone group at the 6-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction. This reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. For this compound, the diene is often a furan derivative, and the dienophile can be an olefinic or acetylenic compound. The reaction conditions usually involve heating the reactants in an inert solvent such as toluene or xylene at temperatures ranging from 80°C to 150°C .

Industrial Production Methods

Industrial production methods for 6-Oxobicyclo[22The scalability of the Diels-Alder reaction makes it a suitable candidate for industrial synthesis, provided that the reactants are readily available and the reaction conditions can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ketone and carboxylic acid groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
  • exo-3,6-Epoxy-1,2,3,6-tetrahydrophthalic anhydride
  • exo-5-Norbornenecarboxylic acid
  • cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
  • 5-Norbornen-2-ol

Uniqueness

6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

6-oxobicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOYCLYBCGDWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(=O)C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-bromohexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, 72a, (28.0 g, 129.0 mmol) was treated with NaOH (258.0 mL of 2 M solution, 516.0 mmol) in H2O (350 mL) for 2 hour at room temperature. The reaction mixture was acidified with conc. HCl, extracted with Et2O. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo. The resulting residue was purified by silica gel chromatography (0-20% MeOH/CH2Cl2 gradient) to provide 16 g of 6-oxonorbornane-2-carboxylic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
258 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.